2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a quinazolinone derivative characterized by a benzyl group at position 3, a morpholino substituent at position 6, and a thiazol-2-yl acetamide moiety linked via a thioether bridge. Its synthesis typically involves alkylation of potassium salts of thio-quinazolinones with chloroacetamides under reflux conditions in dioxane, yielding high-purity products .
Properties
IUPAC Name |
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c30-21(27-23-25-8-13-33-23)16-34-24-26-20-7-6-18(28-9-11-32-12-10-28)14-19(20)22(31)29(24)15-17-4-2-1-3-5-17/h1-8,13-14H,9-12,15-16H2,(H,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYZAGGAKPNPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a hybrid molecule that integrates quinazolinone and thiazole moieties. Such compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of the compound involves multi-step reactions typically starting from readily available precursors. The structure is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm the molecular integrity and purity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinazolinone derivatives. For instance, the compound was evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT29 (Colon Cancer) | 15.6 | |
| DU145 (Prostate Cancer) | 12.3 | |
| MCF7 (Breast Cancer) | 18.5 |
The mechanism of action is believed to involve the inhibition of specific kinases associated with cell proliferation, such as EGFR (epidermal growth factor receptor), which is crucial in many cancers.
Enzyme Inhibition
The compound has also been assessed for its inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management.
Table 2: α-glucosidase Inhibition Activity
| Compound | IC50 (µM) | % Inhibition at 100 µM | Reference |
|---|---|---|---|
| 2-((3-benzyl...acetamide | 28.4 | 85% | |
| Acarbose (Standard Drug) | 32.5 | 90% |
These results suggest that the compound can potentially be used in managing type 2 diabetes by slowing glucose absorption.
Antimicrobial Activity
The antimicrobial efficacy of the compound was also evaluated against various bacterial strains. The results indicated promising activity, particularly against Gram-positive bacteria.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 |
Case Studies
-
Case Study on Anticancer Effects :
A study investigated the effects of the compound on HT29 cells, revealing that it induced apoptosis through the activation of caspase pathways. The results were corroborated by flow cytometry analysis showing increased sub-G1 phase populations indicative of apoptosis. -
Diabetes Management Study :
Another research focused on the α-glucosidase inhibition mechanism, demonstrating that the compound competes with substrate binding sites, thus effectively reducing postprandial blood glucose levels in diabetic models.
Scientific Research Applications
Structural Characteristics
The compound features a quinazolinone core with thiazole and morpholine substituents, contributing to its diverse biological activities. The molecular formula is , and it possesses a molecular weight of approximately 372.46 g/mol. The structural diversity allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Research has indicated that compounds similar to 2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have been shown to possess potent antibacterial and antifungal properties against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Quinazolinone derivatives are known for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. In particular, studies have highlighted the efficacy of thiazole-containing compounds against breast cancer cell lines, suggesting that the incorporation of such moieties can enhance anticancer activity through mechanisms like apoptosis induction and cell cycle arrest .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazolinone core followed by the introduction of thiazole and morpholine groups. Variations in substituents can lead to derivatives with enhanced biological activity or selectivity for specific targets.
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| 1 | Compound 1 | Antibacterial | |
| 2 | Compound 2 | Anticancer | |
| 3 | Compound 3 | Antifungal |
Case Studies
Several case studies have documented the effectiveness of related compounds in clinical settings:
- A study on thiazole derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents in treating infections caused by multidrug-resistant organisms .
- Another investigation focused on the anticancer properties of quinazolinone derivatives showed promising results in preclinical models, suggesting that these compounds could be developed into effective chemotherapeutics for various cancers .
Comparison with Similar Compounds
Triazinoquinazolinone Derivatives ()
- Compound 1 (2-[(2-Oxo-3-phenyl-triazinoquinazolin-6-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide): Substituents: Phenyl at position 3, thiadiazole acetamide. Synthesis: Yield 89.4% (Method A), 53.3% (Method B); m.p. 295–297°C. Comparison: The absence of morpholino and benzyl groups reduces solubility but retains antitumor activity. Higher melting point suggests greater crystallinity compared to the target compound .
- Compound 4.8 (N-(5-butyl-thiadiazol-2-yl)-2-[(3-phenyl-triazinoquinazolin-6-yl)thio]acetamide): Substituents: Butyl-thiadiazole acetamide. Synthesis: Yield 89.4% (Method A); m.p. 266–270°C. Comparison: The alkyl-thiadiazole group may enhance lipophilicity but reduce metabolic stability compared to the thiazol-2-yl group in the target compound .
Q & A
Q. What are reliable synthetic routes for producing the target compound with high purity?
The compound can be synthesized via nucleophilic substitution reactions. A validated method involves reacting 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide with 2-chloro-N-(thiazol-2-yl)acetamide in dry acetone under anhydrous K₂CO₃ catalysis at room temperature for 12 hours, followed by ethanol crystallization to achieve >85% purity . Key parameters include inert atmospheres to prevent oxidation and controlled stoichiometry of reactants.
Q. How can the molecular structure be confirmed post-synthesis?
Use a combination of spectroscopic techniques:
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays aligned with structural analogs:
- Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ comparisons with cisplatin as control) .
- Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .
- Kinase inhibition : ELISA-based screening for EGFR or VEGFR2 inhibition, given the quinazolinone-thiazole pharmacophore .
Q. How can solubility and stability be assessed for in vivo studies?
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, followed by HPLC quantification .
- Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C), monitoring degradation via LC-MS over 24 hours .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scale-up?
Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediate stability. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to reduce optimization time by 40% . Focus on morpholino group’s electronic effects on nucleophilic substitution kinetics .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Validate anticancer activity via both apoptosis (Annexin V/PI staining) and anti-proliferation (BrdU incorporation) assays .
- Purity verification : Ensure >95% purity via HPLC and eliminate excipient interference (e.g., residual K₂CO₃) .
- Metabolic stability : Test liver microsome metabolism to rule out false negatives from rapid degradation .
Q. How can structure-activity relationships (SAR) be systematically studied?
Design derivatives with:
Q. What experimental design principles improve yield in multi-step synthesis?
Apply factorial design (e.g., Taguchi method) to optimize:
- Temperature (25°C vs. 40°C for cyclization steps).
- Catalyst loading (K₂CO₃ at 1.1–1.5 eq).
- Reaction time (8–16 hours for thioether formation). Prioritize factors using ANOVA to minimize trial-and-error .
Q. How can advanced spectroscopy resolve stereochemical uncertainties?
- NOESY NMR to confirm spatial proximity of benzyl and morpholino groups.
- X-ray crystallography for absolute configuration determination (e.g., Cambridge Structural Database analogs like 3-(4-chlorophenyl)-2-thioquinazolin-4-one) .
Q. What methodologies predict metabolic pathways and toxicity risks?
- In silico tools : Use MetaSite or GLORYx to identify likely Phase I/II metabolites (e.g., morpholino N-oxidation).
- In vitro assays : Incubate with CYP3A4/2D6 isoforms and monitor metabolite formation via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
